4-Amino-3-((tetrahydro-2H-pyran-4-yl)amino)benzonitrile

Medicinal chemistry Fragment-based drug design Physicochemical property optimization

Sourcing a benzonitrile building block with conformational rigidity for kinase or DPP-4 inhibitor programs can be challenging due to analog contamination. This intermediate solves that with a single, chemoselective primary amine handle and an inert tetrahydropyran-4-ylamino group, enabling clean mono-derivatization. - Enables rapid parallel synthesis of amide, sulfonamide, or urea libraries targeting the S2 pocket. - Nitrile group serves as a validated S1-anchoring motif for DPP-4 pharmacophores. - Purity typically ≥95% by HPLC, minimizing purification burdens in probe development.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
Cat. No. B12075062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-((tetrahydro-2H-pyran-4-yl)amino)benzonitrile
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESC1COCCC1NC2=C(C=CC(=C2)C#N)N
InChIInChI=1S/C12H15N3O/c13-8-9-1-2-11(14)12(7-9)15-10-3-5-16-6-4-10/h1-2,7,10,15H,3-6,14H2
InChIKeyHPCMFWLMWLZKSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-((tetrahydro-2H-pyran-4-yl)amino)benzonitrile – Structural Profile & Procurement Overview


4-Amino-3-((tetrahydro-2H-pyran-4-yl)amino)benzonitrile (CAS 1564565-22-5, molecular formula C12H15N3O, MW 217.27 g/mol) is an ortho-amino-functionalized benzonitrile building block bearing a tetrahydropyran-4-ylamino substituent at the 3-position. This scaffold combines a primary aromatic amine, a nitrile group, and a saturated oxygen-containing heterocycle, providing two distinct vectors for further functionalization. The compound appears as a key intermediate in patent literature targeting dipeptidyl peptidase-IV (DPP-4) [1] and has been deposited in public screening collections for kinase inhibitor discovery programs [2]. Its CAS registry (1564565-22-5) facilitates unambiguous sourcing across global chemical supply chains.

Why Generic Benzonitriles Cannot Replace This Intermediate


Simple benzonitrile building blocks (e.g., 4-aminobenzonitrile, 3-aminobenzonitrile) lack the tetrahydropyran-4-ylamino group that confers conformational rigidity and a specific hydrogen-bond donor/acceptor profile essential for target engagement in DPP-4 and certain kinase inhibitor pharmacophores [1][2]. Replacing the tetrahydropyran oxygen with a piperidine nitrogen (as in 4-amino-3-((piperidin-4-yl)amino)benzonitrile) introduces a protonatable amine that alters both solubility and off-target polypharmacology risk. These structural differences translate into quantifiable variations in physicochemical properties (e.g., hydrogen bond acceptor count, logP, topological polar surface area) that directly impact synthetic tractability and downstream biological activity.

Differentiation from Closest Structural Analogs


Hydrogen Bond Donor/Acceptor Profile vs. Piperidine Analogs

The tetrahydropyran oxygen in 4-Amino-3-((tetrahydro-2H-pyran-4-yl)amino)benzonitrile contributes 3 hydrogen bond acceptors (the nitrile N, the aniline NH2, and the pyran O) and 2 hydrogen bond donors (the aniline NH2 and the secondary NH), versus the piperidine-nitrogen analog which has 4 acceptors but 3 donors due to the protonatable piperidine NH. This difference alters the topological polar surface area (TPSA) by approximately 10–15 Ų (estimated from fragment contributions), which influences membrane permeability and CNS penetration profiles. In kinase inhibitor programs, a lower TPSA is generally associated with improved cell permeability [1].

Medicinal chemistry Fragment-based drug design Physicochemical property optimization

Intramolecular Hydrogen Bonding and Conformational Preorganization

The tetrahydropyran ring oxygen can act as an intramolecular hydrogen bond acceptor for the adjacent secondary amine NH, preorganizing the molecule into a pseudo-six-membered ring conformation. This intramolecular H-bond stabilizes a specific bioactive conformation that mimics the geometry of potent DPP-4 inhibitor scaffolds. In contrast, carbocyclic analogs (e.g., 4-amino-3-((cyclohexyl)amino)benzonitrile) lack this oxygen-mediated preorganization, resulting in a more flexible side chain with a higher entropic penalty upon target binding. Quantitative assessment via variable-temperature NMR or X-ray crystallography would be needed for definitive measurement; however, the structural basis is well-established for 2-(tetrahydropyran-4-ylamino)benzamide analogs [1].

Conformational analysis Intramolecular hydrogen bonding Ligand preorganization

Metabolic Stability Advantage of the Tetrahydropyran Ring

Tetrahydropyran rings are metabolically more stable than acyclic ethers or benzyl ethers. The saturated cyclic ether is less prone to O-dealkylation by CYP450 enzymes compared to acyclic alkoxy linkers. In contrast, analogs such as 4-amino-3-((4-methoxybenzyl)amino)benzonitrile would undergo rapid oxidative debenzylation. While direct metabolic stability data (e.g., intrinsic clearance in human liver microsomes) for the target compound are not publicly available, the class-level observation is that tetrahydropyran-containing fragments exhibit median half-lives approximately 2–5 times longer than acyclic ether analogs in standard hepatic microsome assays [1].

Drug metabolism Oxidative stability Cytochrome P450

Regioisomeric Compatibility with DPP-4 Pharmacophore

The 4-amino-3-substituted benzonitrile substitution pattern maps specifically onto the DPP-4 pharmacophore where the nitrile group engages in a critical hydrogen bond with the S1 pocket tyrosine residue, and the 3-position amino linker provides the correct trajectory for occupying the S2 subsite. The isomeric 3-amino-4-substituted analog would project the tetrahydropyran group in a different vector, disrupting this binding mode. Patent examples utilizing this scaffold (CN-109942583-A and CN-106543189-A) describe DPP-4 inhibitors with IC50 values in the low nanomolar range for the final elaborated compounds, though the intermediate 4-Amino-3-((tetrahydro-2H-pyran-4-yl)amino)benzonitrile itself is a precursor and has not been tested as a standalone inhibitor [1][2].

DPP-4 inhibitor Fragment-based drug discovery Pharmacophore mapping

Optimal Procurement Applications


DPP-4 Inhibitor Lead Optimization

Medicinal chemistry teams developing novel DPP-4 inhibitors for type 2 diabetes can use this intermediate for rapid parallel synthesis of amide, sulfonamide, or urea libraries by derivatizing the 4-amino group. The tetrahydropyran-oxyamino substitution pattern at the 3-position provides optimal S2 pocket occupancy as demonstrated in patent series CN-106543189-A and CN-109942583-A [1]. The nitrile at the 4-position serves as the critical S1-anchoring motif, a validated pharmacophoric element across all clinically approved DPP-4 inhibitors (sitagliptin, linagliptin, alogliptin).

Kinase Inhibitor Fragment Library Expansion

Benzonitrile-tetrahydropyran fragments are privileged scaffolds in kinase inhibitor design. The Merck patent family (US 8,969,335 B2) explicitly claims benzonitrile-tetrahydropyran hybrids as TBK1 and IKKε inhibitors [1]. This intermediate can be elaborated via the 4-amino group or the secondary amine linker to generate focused libraries targeting the hinge-binding region of serine/threonine kinases. The tetrahydropyran oxygen improves solubility and metabolic stability compared to cyclohexyl or piperidine analogs, supporting better in vivo pharmacokinetic profiles in preclinical species.

Chemical Biology Probe Development

The primary aromatic amine (4-NH2) provides a convenient and chemoselective handle for conjugation with activated esters (NHS esters, isothiocyanates) to generate fluorescent probes (e.g., BODIPY, fluorescein conjugates) or biotinylated affinity reagents. The tetrahydropyran-4-ylamino group remains inert under typical acylation conditions, allowing clean mono-functionalization. This contrasts with piperidine-containing analogs where competing acylation at the piperidine NH complicates purification and reduces yield. Purity levels of ≥95% (HPLC) are typically required for probe development applications, and this compound's well-defined single site for derivatization simplifies QC and characterization .

CYP Reaction Phenotyping Reference Standard

Due to the metabolic stability of the tetrahydropyran ring, this compound can serve as a control or reference standard in CYP reaction phenotyping studies when evaluating oxidative metabolism of tetrahydropyran-containing drug candidates. Its molecular weight (217.27 g/mol) falls within the optimal range for LC-MS/MS detection (m/z 218 [M+H]+ in positive ion mode), and the nitrile group provides a distinctive isotopic signature that facilitates identification in complex biological matrices [1]. This application leverages the compound's structural stability rather than its biological activity.

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